molecular formula C16H12Cl2O3 B2507711 2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid CAS No. 344281-05-6

2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid

Cat. No.: B2507711
CAS No.: 344281-05-6
M. Wt: 323.17
InChI Key: CSHSZHDFSIFMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a 4-oxobutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

    Reduction: Formation of 2,4-Bis(4-chlorophenyl)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(4-chlorophenyl)acetic acid
  • 2,4-Bis(4-chlorophenyl)-6-methylpyrimidine
  • 2,4-Bis(4-chlorophenyl)-6-methylpyrimidine

Uniqueness

2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid is unique due to its specific chemical structure, which includes two 4-chlorophenyl groups and a 4-oxobutanoic acid backbone. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry.

Properties

IUPAC Name

2,4-bis(4-chlorophenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-12-5-1-10(2-6-12)14(16(20)21)9-15(19)11-3-7-13(18)8-4-11/h1-8,14H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHSZHDFSIFMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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